molecular formula C15H19ClN2OS B2416994 2-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 851721-80-7

2-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No. B2416994
CAS RN: 851721-80-7
M. Wt: 310.84
InChI Key: PCTKKEHLPGWZBL-UHFFFAOYSA-N
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Description

2-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H19ClN2OS and its molecular weight is 310.84. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential in antimicrobial applications. A study by Naganagowda and Petsom (2011) synthesized derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and evaluated their antibacterial activity. These derivatives showed promise in this area, indicating a potential application in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Photophysical Properties

The compound has been utilized in the study of photophysics. Pujar et al. (2017) synthesized a novel molecule based on a similar structure and explored its fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots. This suggests its potential use in the development of optical materials and sensors (Pujar et al., 2017).

Crystal Structure and Computational Analysis

Kumara et al. (2017) conducted a study focusing on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This research is significant in the field of computational chemistry and material science, providing insights into the electronic properties and stability of such compounds (Kumara et al., 2017).

Antioxidant Properties

Research by Shakir et al. (2014) on new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties highlighted their significant antioxidant activity. This suggests potential applications in areas where oxidative stress is a concern, such as in pharmaceuticals or materials science (Shakir et al., 2014).

Electronic and Optoelectronic Applications

The 1,3,4-oxadiazole derivatives, including those similar to the compound , have been explored for their electronic and optoelectronic properties. Studies like that of Yang et al. (2010) on multi-(5-phenyl-1,3,4-oxadiazo-2-yl)benzenes, which showed emission in organic solvents and potential in electroluminescence, indicate the usefulness of these compounds in developing organic light-emitting diodes (OLEDs) and other electronic devices (Yang et al., 2010).

properties

IUPAC Name

2-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2OS/c1-15(2,3)10-4-5-11-9(6-10)7-12(20-11)14-18-17-13(8-16)19-14/h7,10H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTKKEHLPGWZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

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